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Compound of Interest

Methyl 4-(1,1-
Compound Name: _ _ _
Dioxothiomorpholino)benzoate

Cat. No.: B1586745

An In-Depth Technical Guide to Methyl 4-(1,1-Dioxothiomorpholino)benzoate: Properties,
Synthesis, and Applications

Introduction

Methyl 4-(1,1-dioxothiomorpholino)benzoate is a heterocyclic organic compound that has
emerged as a significant building block in the fields of medicinal chemistry, agrochemicals, and
material science.[1] Its structure is characterized by a central thiomorpholine S,S-dioxide ring,
which imparts notable chemical and physical properties, including structural rigidity and polarity.
[2] This core is attached to a methyl benzoate moiety, providing a reactive handle for further
synthetic transformations. This unique combination of a rigid, polar sulfone heterocycle and a
versatile ester group makes it a valuable intermediate for the synthesis of complex, biologically
active molecules and advanced materials.[1][3] This guide provides a comprehensive overview
of its properties, a validated synthesis protocol with mechanistic insights, and a survey of its
current and potential applications for researchers and drug development professionals.

Part 1: Physicochemical and Structural
Characterization

The utility of Methyl 4-(1,1-dioxothiomorpholino)benzoate in synthetic applications stems
directly from its distinct molecular structure and resulting physical properties. The presence of
the sulfone group (S,S-dioxide) within the thiomorpholine ring is a key feature. This group is a
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strong hydrogen bond acceptor and introduces a high degree of polarity and metabolic stability,

which are desirable attributes in drug design.

Key Identifiers and Properties

All quantitative data for the compound are summarized in the table below for easy reference.

Property Value Reference(s)
CAS Number 451485-76-0 [1][4][5]
Molecular Formula C12H1s5NOa4S [1][4]
Molecular Weight 269.32 g/mol [11[4]5][6]
4-(1,1-
Synonyms Dioxothiomorpholino)benzoic [1114]
acid methyl ester
4-[4-

(Methoxycarbonyl)phenyl]thio

morpholine 1,1-dioxide

[1]14]

White to orange to green

Appearance _ [11[4]
crystalline powder

Purity > 98% (by GC) [1114]

Melting Point 154 - 156 °C

Storage Conditions

Room Temperature, store in a

cool, dark place

[1]14]

PubChem ID

2763956

[1]

MDL Number

MFCDO02661674

[1]14]

Part 2: Synthesis and Mechanistic Insights

The synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate is typically achieved via a

nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on

readily available starting materials. The core principle involves the displacement of a good
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leaving group (such as a halide) from an activated aromatic ring by the secondary amine of
thiomorpholine S,S-dioxide.

Starting Materials

Thiomorpholine : Reaction Conditions
1,1-Dioxide Nucleophile Product
KzCO: (Base) SnAr Reaction
DMSO (Solvent) Methyl 4-(1,1-Dioxothiomorpholino)benzoate
) 80-100 °C
- Electrophile

Methyl
4-Fluorobenzoate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Experimental Protocol: Synthesis via SNAr

This protocol describes a self-validating system for the synthesis, purification, and confirmation
of the target compound.

1. Rationale and Causality:

o Choice of Electrophile: Methyl 4-fluorobenzoate is chosen as the electrophile. The fluorine
atom is a highly effective leaving group in SNAr reactions due to its high electronegativity,
which strongly activates the aromatic ring towards nucleophilic attack.

o Choice of Nucleophile: Thiomorpholine 1,1-dioxide serves as the nucleophile.[7] The
nitrogen atom's lone pair of electrons attacks the carbon atom bearing the fluorine.

» Choice of Base: Potassium carbonate (K2COs) is a mild, non-nucleophilic base used to
deprotonate the N-H of the thiomorpholine dioxide, increasing its nucleophilicity.

e Choice of Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, ideal for SNAr
reactions as it effectively solvates the potassium cation while leaving the nucleophile
relatively "bare" and reactive.
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. Step-by-Step Methodology:

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq), methyl 4-fluorobenzoate (1.05
eq), and potassium carbonate (2.0 eq).

Solvent Addition: Add anhydrous DMSO (approx. 5 mL per 1 mmol of thiomorpholine 1,1-
dioxide) to the flask.

Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (10x
the volume of DMSO used). A precipitate should form.

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold
water to remove residual DMSO and salts, followed by a wash with a cold non-polar solvent
like hexane to remove non-polar impurities.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water
or isopropanol) to yield the pure product.

Validation: Dry the purified solid under vacuum. Confirm the structure and purity using *H
NMR, 3C NMR, and Mass Spectrometry. The purity should be = 98% as determined by Gas
Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

Part 3: Applications in Research & Development

The compound's structure makes it a versatile scaffold for creating diverse chemical libraries.
Its primary applications are in drug discovery and agrochemical development, with emerging
use in material science.[1][8]
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Caption: Application pathways stemming from the core chemical structure.

e Pharmaceutical Development: The thiomorpholine S,S-dioxide moiety is a valuable
pharmacophore. It is considered a bioisostere of other cyclic amines and can improve
pharmacokinetic properties such as solubility and metabolic stability. The compound serves
as a key intermediate in the synthesis of novel drugs, with notable potential in the
development of anti-cancer agents where the rigid structure can aid in precise binding to
target proteins.[3][8]

e Agrochemical Chemistry: In agrochemical research, this compound is used to develop new
pesticides and herbicides.[1][9] The sulfone group can enhance the systemic activity and soil
mobility of the final active ingredient.

o Material Science: The compound's rigidity and thermal stability make it an interesting
candidate for creating advanced polymers and other materials with enhanced mechanical or

thermal properties.[8]

Part 4: Key Downstream Experimental Protocol

A frequent and critical subsequent step in using this compound for drug discovery is the
hydrolysis of the methyl ester to the corresponding carboxylic acid. This "unmasking" of the
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carboxylic acid provides a crucial functional group for further chemical modifications, most
commonly amide bond formation.

Protocol: Saponification to 4-(1,1-
Dioxothiomorpholino)benzoic Acid

1. Rationale and Causality:

o Reaction: Saponification is a classic ester hydrolysis reaction. A strong base, such as sodium
hydroxide (NaOH), is used to nucleophilically attack the ester carbonyl.

e Solvent System: A mixture of a water-miscible organic solvent (like Tetrahydrofuran (THF) or
Methanol) and water is used. This ensures that both the relatively organic-soluble starting
material and the water-soluble NaOH are in the same phase, allowing the reaction to
proceed efficiently.

« Acidification: After the hydrolysis is complete, the reaction mixture will contain the sodium
salt of the carboxylic acid (a carboxylate). A strong acid, such as hydrochloric acid (HCI), is
required to protonate the carboxylate, causing the neutral carboxylic acid product to
precipitate out of the aqueous solution.

2. Step-by-Step Methodology:

o Dissolution: Dissolve Methyl 4-(1,1-dioxothiomorpholino)benzoate (1.0 eq) in a mixture of
THF and water (e.g., a 2:1 v/v ratio).

» Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the stirring
solution at room temperature.

o Reaction: Allow the mixture to stir at room temperature or with gentle heating (e.g., 40 °C)
until TLC or LC-MS analysis confirms the complete consumption of the starting ester.

e Quenching & Acidification: Cool the mixture in an ice bath. Slowly add 1M HCI with stirring
until the pH of the solution is ~2. A white precipitate of the carboxylic acid product will form.

« Isolation: Collect the solid by vacuum filtration, washing with cold water to remove salts.
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e Drying: Dry the product under high vacuum to afford the desired 4-(1,1-
Dioxothiomorpholino)benzoic acid. The structure should be confirmed by NMR and MS.

Conclusion

Methyl 4-(1,1-dioxothiomorpholino)benzoate is more than a simple chemical reagent; it is a
highly versatile platform for innovation. Its robust synthesis, well-defined physicochemical
properties, and the strategic combination of a stable heterocyclic sulfone with a modifiable
aromatic ester make it an invaluable asset in the toolkit of synthetic chemists. For professionals
in drug discovery and materials science, this compound offers a reliable starting point for the
development of novel molecules with tailored biological activities and functional properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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